molecular formula C30H42N2O2 B13040272 (6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

(6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Cat. No.: B13040272
M. Wt: 462.7 g/mol
InChI Key: UPZBCAPHQZEIAJ-ZWDLNKSSSA-N
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Description

The compound (6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile is a complex organic molecule with a unique structure. It belongs to the class of picenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the picene core: This step involves cyclization reactions to form the polycyclic structure.

    Functionalization: Introduction of the amino, carbonitrile, and other functional groups through various organic reactions such as amination, nitrilation, and oxidation.

    Stereocontrol: Ensuring the correct stereochemistry at each stereocenter through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield a nitro derivative, while reduction of the carbonitrile group could produce a primary amine.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as organic semiconductors or advanced polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or triggering a biological response.

    Chemical Reactions: The functional groups on the molecule can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H42N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

(6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

InChI

InChI=1S/C30H42N2O2/c1-25(2)10-12-30(32)13-11-29(7)23(19(30)16-25)20(33)14-22-27(5)15-18(17-31)24(34)26(3,4)21(27)8-9-28(22,29)6/h14-15,19,21,23H,8-13,16,32H2,1-7H3/t19-,21?,23+,27+,28-,29-,30+/m1/s1

InChI Key

UPZBCAPHQZEIAJ-ZWDLNKSSSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)N

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)N)C

Origin of Product

United States

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